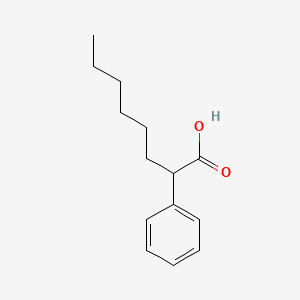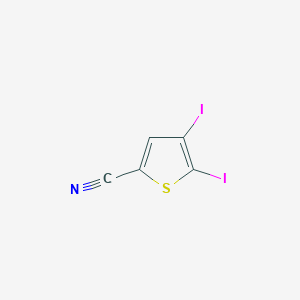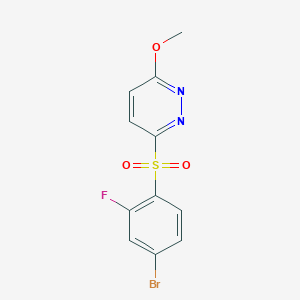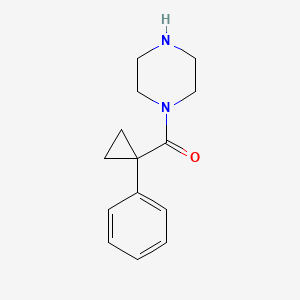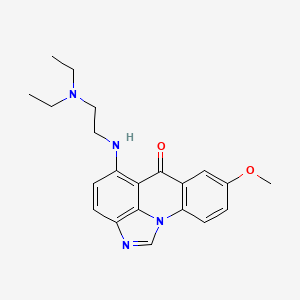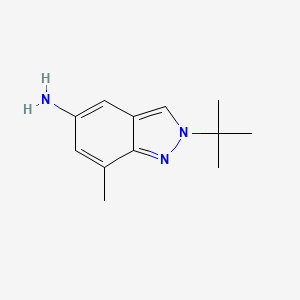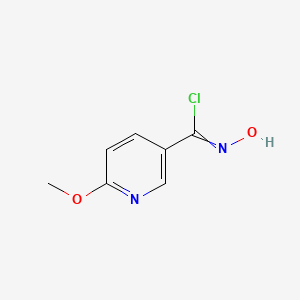
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxy, methoxy, and carboximidoyl chloride groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloride group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the carboximidoyl chloride group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-3-pyridinecarboximidoyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-3-pyridinecarboximidoyl chloride: Lacks the hydroxy group, which can influence its chemical behavior.
N-Hydroxy-6-methoxy-2-pyridinecarboximidoyl chloride: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
N-Hydroxy-6-methoxypyridine-3-carbimidoyl Chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both hydroxy and methoxy groups, along with the carboximidoyl chloride moiety, allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
N-hydroxy-6-methoxypyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3 |
InChI Key |
VTWDULKIWHXWNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

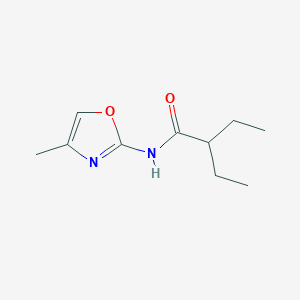
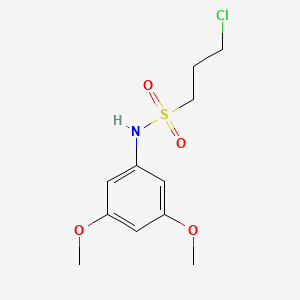
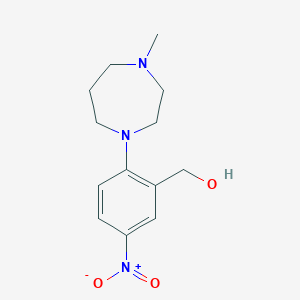
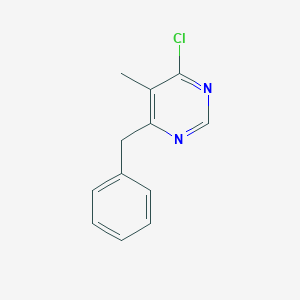
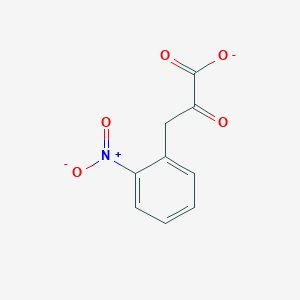
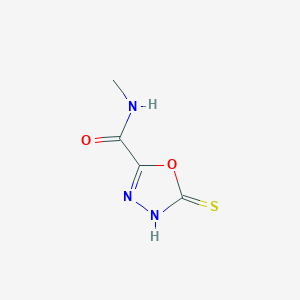

![6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid](/img/structure/B8444014.png)
